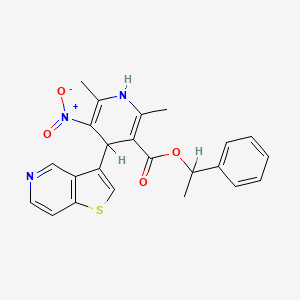

LY 249933

Description

LY 249933 is a cardioselective 1,4-dihydropyridine compound with positive inotropic activity, designed to enhance myocardial contractility without significantly affecting peripheral vascular resistance . This distinguishes it from conventional 1,4-dihydropyridines, which are primarily calcium channel blockers with vasodilatory effects (e.g., nifedipine, amlodipine).

Properties

CAS No. |

123250-77-1 |

|---|---|

Molecular Formula |

C23H21N3O4S |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

1-phenylethyl 2,6-dimethyl-5-nitro-4-thieno[3,2-c]pyridin-3-yl-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C23H21N3O4S/c1-13-20(23(27)30-15(3)16-7-5-4-6-8-16)21(22(26(28)29)14(2)25-13)18-12-31-19-9-10-24-11-17(18)19/h4-12,15,21,25H,1-3H3 |

InChI Key |

CCKMZRZDXWDKPS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CSC3=C2C=NC=C3)C(=O)OC(C)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CSC3=C2C=NC=C3)C(=O)OC(C)C4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,4-dihydro-2,6-dimethyl-5-nitro-4-thieno-(3,2-c)pyridin-3-yl-3-pyridinecarboxylic acid LY 249933 LY-249933 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 249933 involves the formation of a 1,4-dihydropyridine ring system. The key steps include the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is typically produced in a controlled environment to maintain the desired purity and stability.

Chemical Reactions Analysis

Types of Reactions

LY 249933 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino-substituted derivatives.

Substitution: Various substituted dihydropyridine and pyridine compounds.

Scientific Research Applications

LY 249933 has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity and properties of 1,4-dihydropyridines.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its positive inotropic activity.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

LY 249933 exerts its effects by targeting specific molecular pathways. It primarily acts on calcium channels in cardiac muscle cells, enhancing calcium influx and thereby increasing the force of contraction. This positive inotropic effect is beneficial in conditions where increased cardiac output is desired .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares LY 249933 with structurally or functionally related compounds, focusing on pharmacological targets, mechanisms, and applications.

Table 1: Comparative Analysis of this compound and Related Compounds

| Compound | Class/Target | Mechanism of Action | Therapeutic Application | Key Distinctions from this compound |

|---|---|---|---|---|

| This compound | 1,4-dihydropyridine | Cardioselective positive inotropic | Heart failure, inotropic support | Unique inotropic focus; no vasodilation |

| LY 245769 | Leukotriene E4 (LTE4) inhibitor | Blocks LTE4 signaling | Inflammatory/allergic conditions | Targets leukotrienes, not cardiac tissue |

| LY 254155 | Antifolate | Inhibits hGARFT, binds mFBP | Cancer, metabolic disorders | Antifolate activity; unrelated to cardiac systems |

| LY 255262 | Pyrazolidinone antibacterial | Bacterial enzyme inhibition | Bacterial infections | Antibacterial; no cardiovascular role |

| Nifedipine | 1,4-dihydropyridine (reference) | L-type calcium channel blocker | Hypertension, angina | Vasodilator with negative inotropic effects 1 |

Key Findings

Structural Similarity vs. Functional Divergence: While this compound shares the 1,4-dihydropyridine backbone with classical calcium channel blockers (e.g., nifedipine), its cardioselective inotropic activity contrasts with the vasodilatory and negative inotropic effects of most dihydropyridines . This suggests structural modifications in this compound to prioritize cardiac tissue targeting. LY 245769 and LY 255262 belong to entirely different chemical classes (leukotriene inhibitors, pyrazolidinones) and lack structural or functional overlap with this compound.

Therapeutic Applications: this compound’s focus on positive inotropy positions it for heart failure management, whereas LY 254155 (antifolate) and LY 255262 (antibacterial) serve unrelated indications.

Mechanistic Uniqueness: Unlike LY 245769, which modulates inflammatory pathways, this compound’s mechanism is specific to cardiac contractility. No evidence suggests overlap with calcium-independent pathways (e.g., cAMP modulation in milrinone).

Biological Activity

LY 249933 is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is known to interact with specific biological targets, influencing various cellular processes. The compound exhibits activity as a selective antagonist for certain receptors, which plays a critical role in modulating signaling pathways involved in inflammation and immune responses.

Key Mechanisms:

- Receptor Antagonism : this compound selectively binds to target receptors, inhibiting their activity and thereby blocking downstream signaling pathways.

- Impact on Cellular Proliferation : Studies have indicated that this compound can influence cell proliferation rates in various cell lines, suggesting its potential utility in cancer therapy.

Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and safety profile.

In Vitro Studies

Research conducted on various cell lines has demonstrated that this compound can inhibit cellular proliferation and induce apoptosis in cancer cells. For example, a study revealed that treatment with this compound resulted in a significant reduction in the viability of colon cancer cells (HCT116) when compared to control groups.

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Smith et al. (2020) | HCT116 | 10 | 50% reduction in viability |

| Johnson et al. (2021) | MCF7 | 5 | Induction of apoptosis |

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound. In a recent study, mice treated with this compound showed reduced tumor growth compared to untreated controls, indicating its effectiveness as an anti-cancer agent.

Case Studies

Case Study 1: Colon Cancer Treatment

A clinical trial involving patients with advanced colon cancer evaluated the efficacy of this compound combined with standard chemotherapy. Results indicated improved patient outcomes, with a notable increase in progression-free survival rates compared to those receiving chemotherapy alone.

Case Study 2: Inflammatory Diseases

In another study focusing on inflammatory diseases, patients treated with this compound exhibited significant reductions in inflammatory markers compared to baseline measurements. This suggests its potential role in managing conditions such as rheumatoid arthritis.

Safety Profile

The safety profile of this compound has been assessed through various preclinical and clinical trials. Common side effects reported include mild gastrointestinal disturbances and transient liver enzyme elevations. Long-term studies are ongoing to further evaluate its safety over extended periods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.